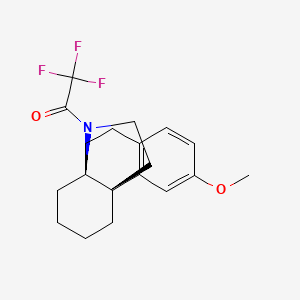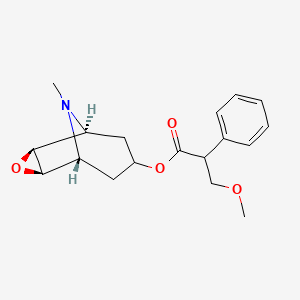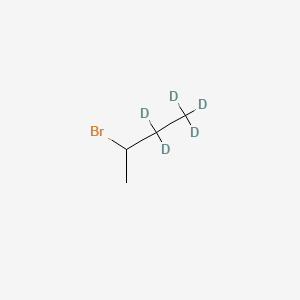
2-Bromobutane-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromobutane-d5 is a deuterated derivative of 2-Bromobutane, where five hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, such as its ability to act as a tracer in various chemical reactions. It is a colorless liquid with a pleasant odor and is classified as a secondary alkyl halide.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Bromobutane-d5 can be synthesized through the bromination of butane-d5. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the second carbon position.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where butane-d5 is reacted with bromine. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation and other separation techniques to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromobutane-d5 undergoes several types of chemical reactions, including:
Nucleophilic Substitution (SN2): In this reaction, a nucleophile attacks the carbon atom bonded to the bromine, resulting in the substitution of the bromine atom with the nucleophile.
Elimination (E2): This reaction involves the removal of a hydrogen atom and a bromine atom from adjacent carbon atoms, resulting in the formation of an alkene.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and other nucleophiles. The reaction is typically carried out in polar aprotic solvents such as acetone or dimethyl sulfoxide (DMSO).
Elimination: Reagents such as potassium tert-butoxide (KOtBu) are used, and the reaction is often conducted at elevated temperatures.
Major Products:
Nucleophilic Substitution: The major product is the substituted butane-d5 derivative.
Elimination: The major product is 2-butene-d4.
Wissenschaftliche Forschungsanwendungen
2-Bromobutane-d5 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a tracer in reaction mechanisms to study the pathways and intermediates involved in chemical reactions.
Biology: It is used in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: It is used in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Industry: It is used in the synthesis of other deuterated compounds and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 2-Bromobutane-d5 involves its participation in nucleophilic substitution and elimination reactions. In nucleophilic substitution, the deuterium atoms do not significantly alter the reaction mechanism compared to the non-deuterated compound. in elimination reactions, the presence of deuterium can lead to a kinetic isotope effect, where the reaction rate is affected by the presence of the heavier deuterium atoms.
Vergleich Mit ähnlichen Verbindungen
2-Bromobutane-d5 can be compared with other similar compounds such as:
2-Bromobutane: The non-deuterated version of this compound. It has similar chemical properties but does not exhibit the kinetic isotope effect.
1-Bromobutane: An isomer of 2-Bromobutane with the bromine atom at the first carbon position. It undergoes similar reactions but with different regioselectivity.
2-Chlorobutane: A halogenated butane with chlorine instead of bromine. It has different reactivity and physical properties compared to this compound.
This compound is unique due to the presence of deuterium, which makes it valuable in research applications where tracing and kinetic isotope effects are important.
Eigenschaften
Molekularformel |
C4H9Br |
|---|---|
Molekulargewicht |
142.05 g/mol |
IUPAC-Name |
3-bromo-1,1,1,2,2-pentadeuteriobutane |
InChI |
InChI=1S/C4H9Br/c1-3-4(2)5/h4H,3H2,1-2H3/i1D3,3D2 |
InChI-Schlüssel |
UPSXAPQYNGXVBF-WNWXXORZSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(C)Br |
Kanonische SMILES |
CCC(C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-3,4,5-trimethoxybenzeneacetamide](/img/structure/B15289982.png)

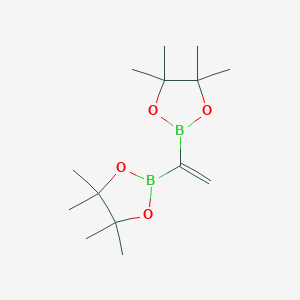


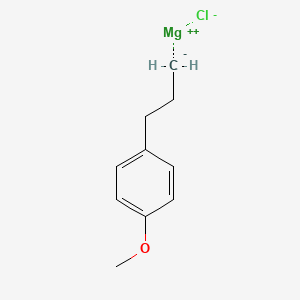

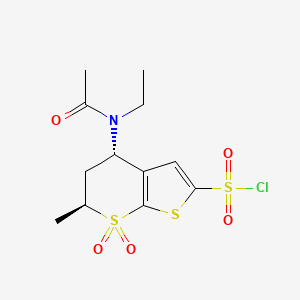

![[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-pent-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B15290038.png)
